molecular formula C21H19FN4OS B11260887 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide

Cat. No.: B11260887
M. Wt: 394.5 g/mol
InChI Key: SLKXMTBXJFATMY-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a thiazolo[3,2-b][1,2,4]triazole moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide typically involves multi-step reactions. One common method involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl bromoacetate to form the thiazolo[3,2-b][1,2,4]triazole core. The final step involves the coupling of this core with 3,4-dimethylbenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Properties

Molecular Formula

C21H19FN4OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C21H19FN4OS/c1-13-7-8-15(11-14(13)2)20(27)23-10-9-16-12-28-21-24-19(25-26(16)21)17-5-3-4-6-18(17)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)

InChI Key

SLKXMTBXJFATMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)C

Origin of Product

United States

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